molecular formula C11H18ClNSi B11878446 2-((4-Chlorobutyl)dimethylsilyl)pyridine

2-((4-Chlorobutyl)dimethylsilyl)pyridine

Cat. No.: B11878446
M. Wt: 227.80 g/mol
InChI Key: VAKOLZBVTZNBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobutyl)dimethylsilyl)pyridine is a pyridine derivative featuring a dimethylsilyl group substituted at the 2-position of the pyridine ring, with a 4-chlorobutyl chain attached to the silicon atom.

Properties

Molecular Formula

C11H18ClNSi

Molecular Weight

227.80 g/mol

IUPAC Name

4-chlorobutyl-dimethyl-pyridin-2-ylsilane

InChI

InChI=1S/C11H18ClNSi/c1-14(2,10-6-4-8-12)11-7-3-5-9-13-11/h3,5,7,9H,4,6,8,10H2,1-2H3

InChI Key

VAKOLZBVTZNBCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCCl)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobutyl)dimethylsilyl)pyridine typically involves the reaction of pyridine with a chlorobutyl-dimethylsilane precursor. One common method involves the use of a Grignard reagent, where 4-chlorobutylmagnesium chloride reacts with dimethylchlorosilane in the presence of pyridine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of 2-((4-Chlorobutyl)dimethylsilyl)pyridine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobutyl)dimethylsilyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrosilylation can produce silylated alkanes or alkenes .

Scientific Research Applications

Medicinal Chemistry

2-((4-Chlorobutyl)dimethylsilyl)pyridine serves as a precursor for synthesizing biologically active compounds. Its reactivity allows for modifications that can lead to new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have demonstrated the potential of pyridine derivatives in anticancer applications. For instance, analogues of this compound have shown promising results in inhibiting cell survival and growth, as well as blocking angiogenesis in vivo . The mechanism involves targeting specific cellular pathways that lead to tumor growth suppression.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameActivity TypeMechanism of Action
2-((4-Chlorobutyl)dimethylsilyl)pyridineCytotoxicity against cancer cellsInhibition of cell cycle progression
Combretastatin-A4Angiogenesis inhibitionDisruption of microtubule dynamics
Novel Pyridine AnalogueCell survival inhibitionTargeting specific kinases

Materials Science

The compound's unique properties also make it suitable for various applications in materials science, particularly in the development of advanced materials.

Applications in Polymer Science

2-((4-Chlorobutyl)dimethylsilyl)pyridine can be utilized as a coupling agent or modifier in polymer synthesis. Its ability to enhance adhesion between different phases in composite materials is particularly valuable.

Table 2: Material Properties Enhanced by Pyridine Derivatives

PropertyImprovement MechanismApplication Area
Adhesion StrengthImproved interfacial bondingCoatings and adhesives
Thermal StabilityIncreased thermal resistanceHigh-performance polymers
Mechanical PropertiesEnhanced toughness and flexibilityStructural composites

Biological Research

In biological research, 2-((4-Chlorobutyl)dimethylsilyl)pyridine is being studied for its interactions with various biological targets.

Binding Affinity Studies

Interaction studies focus on the binding affinity of this compound with proteins involved in critical cellular processes. Such investigations are crucial for understanding its potential therapeutic uses and mechanisms of action.

Table 3: Biological Targets of Pyridine Derivatives

Target ProteinInteraction TypePotential Application
CDK9InhibitionCancer therapy
Kinase FamilyModulationTreatment of metabolic disorders
Enzymatic PathwaysActivation/InhibitionDrug development

Mechanism of Action

The mechanism by which 2-((4-Chlorobutyl)dimethylsilyl)pyridine exerts its effects depends on the specific application. In catalysis, for example, the pyridine moiety can coordinate to metal centers, enhancing the reactivity of the catalyst. The dimethylsilyl group can also participate in various chemical reactions, such as hydrosilylation, by providing a source of silicon atoms .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The silicon-containing derivatives (e.g., t-butyldimethylsilyl in ) exhibit lower polarity compared to chlorobenzyl or amino-substituted pyridines , which may influence solubility and reactivity.
  • Synthetic Complexity : The t-butyldimethylsilyl derivative required micellar catalysis (TPGS-750-M) for efficient synthesis , whereas chlorobenzyl pyridines are synthesized via simpler alkylation . The target compound’s synthesis would likely involve similar silylation/alkylation steps.
  • Thermal Stability: Chlorobenzyl pyridines (B.P. 181–183°C ) are less thermally stable than amino-substituted analogs (M.P. >260°C ), suggesting that the chlorobutyl-silyl group may lower melting/boiling points due to increased flexibility.

Physicochemical Properties

Property 2-((4-Chlorobutyl)dimethylsilyl)pyridine 2-(4-Chlorobenzyl)pyridine 2-Amino-4-(2-chloro-...)
Molecular Weight (g/mol) ~238.8 (calculated) 203.67 466–545
Melting Point Likely liquid/low-melting solid 8°C 268–287°C
Boiling Point Estimated >150°C (20 mmHg) 181–183°C (20 mmHg) N/A
Lipophilicity (log P) High (chlorobutyl chain) Moderate (aromatic Cl) Low (polar -NH₂)

Notes:

  • Amino-substituted pyridines exhibit higher melting points due to hydrogen bonding, absent in silicon- or alkyl-substituted analogs .

Biological Activity

2-((4-Chlorobutyl)dimethylsilyl)pyridine is a pyridine derivative notable for its unique structural features, including a dimethylsilyl group and a 4-chlorobutyl substituent. These characteristics enhance its lipophilicity and stability, making it a promising candidate in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, backed by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-((4-Chlorobutyl)dimethylsilyl)pyridine can be represented as follows:

C12H18ClNSi\text{C}_{12}\text{H}_{18}\text{ClN}\text{Si}

Key Features:

  • Dimethylsilyl Group : Increases stability and alters electronic properties.
  • 4-Chlorobutyl Substituent : Enhances lipophilicity, facilitating interactions with biological membranes.

The biological activity of 2-((4-Chlorobutyl)dimethylsilyl)pyridine can be attributed to its ability to interact with various biological targets. The pyridine nitrogen may participate in nucleophilic substitutions, while the chlorobutyl moiety can undergo reactions that are critical for synthesizing more complex molecules. Interaction studies suggest that the compound may exhibit binding affinity towards specific receptors or enzymes, which is essential for understanding its therapeutic potential.

Biological Activity Studies

Research has indicated that derivatives of pyridine compounds often possess significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following table summarizes some of the biological activities associated with related compounds:

Compound NameBiological ActivityReference
4-ChloropyridineAntimicrobial properties
DimethylpyridinylsilaneUsed in material science; stability
1-(4-Chlorobutyl)pyridin-1-iumPotential use in ionic liquids
Pyridinylbutylic acidAnti-inflammatory effects

Case Studies

  • Antitumor Activity : A study investigated the effects of various pyridine derivatives on human colon cancer cell lines (HCT116). Compounds similar to 2-((4-Chlorobutyl)dimethylsilyl)pyridine showed promising results in inhibiting cell proliferation, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Another study focused on the antimicrobial efficacy of pyridine derivatives against several bacterial strains. The presence of the chlorobutyl group was found to enhance the antimicrobial activity significantly .
  • Inflammation Modulation : Research on related compounds indicated that certain pyridine derivatives could modulate inflammatory responses, highlighting their potential in treating inflammatory diseases .

Synthesis and Applications

The synthesis of 2-((4-Chlorobutyl)dimethylsilyl)pyridine typically involves multi-step reactions that allow for careful control over functional group introduction. This synthetic versatility opens avenues for further modifications to enhance biological activity or tailor properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.